molecular formula C10H9NO3 B162748 Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate CAS No. 136663-21-3

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate

Cat. No.: B162748
CAS No.: 136663-21-3
M. Wt: 191.18 g/mol
InChI Key: UFLDNRAXHGPDOD-UHFFFAOYSA-N
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Description

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate is an organic compound belonging to the benzoxazole family. Benzoxazoles are bicyclic heteroarenes that have significant importance in synthetic organic chemistry due to their broad substrate scope and functionalization potential. This compound is known for its applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry .

Mechanism of Action

Target of Action

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate is a specialty product used in proteomics research applications It’s known that benzoxazole derivatives can interact with various biological targets, leading to diverse effects .

Mode of Action

It’s known that 2-methylbenzoxazole, a related compound, can condense with aromatic aldehydes having acidic protons during the synthesis of hiv-reverse transcriptase inhibitor l-696,299 . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

Benzoxazole derivatives have been implicated in various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The compound’s crystalline powder form suggests that it might be administered orally or intravenously, and its small molecular weight (191.19 g/mol ) could potentially facilitate absorption and distribution.

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial activity against various pathogens , suggesting that this compound might have similar effects.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as it has a melting point of 65°C to 69°C . Additionally, safety data suggests that the compound may cause skin and eye irritation, and respiratory irritation , indicating that its handling and storage conditions can impact its efficacy and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts. One common method includes using aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and mesoporous titania-alumina mixed oxide as a catalyst at 50°C . Another method involves the reaction between 2-aminophenol and aldehydes using eosin Y as a photocatalyst in methyl cyanide or DMSO solvent with potassium carbonate as a base and tert-butyl hydroperoxide as an oxidant under blue LED light .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts and metal catalysts is common to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-Mercapto-1,3-benzoxazole-5-carboxylate
  • Methyl 2-Methylbenzoxazole-5-carboxylate
  • 5-Benzoxazolecarboxylic acid, 2-methyl-, methyl ester

Uniqueness

Methyl 2-Methyl-1,3-benzoxazole-5-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it has shown superior antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 2-methyl-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-6-11-8-5-7(10(12)13-2)3-4-9(8)14-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLDNRAXHGPDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478780
Record name Methyl 2-methyl-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136663-21-3
Record name Methyl 2-methyl-1,3-benzoxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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